(S)-N,N-Dimethyl-3-piperidinemethanamine, also known as N,N-dimethyl-1-(3-piperidinyl)methanamine, is a chemical compound characterized by its piperidine structure and the presence of two methyl groups on the nitrogen atom. This compound is of interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities and applications.
(S)-N,N-Dimethyl-3-piperidinemethanamine is classified as an organic amine. It belongs to the category of piperidine derivatives, which are known for their diverse pharmacological activities. This compound's classification highlights its relevance in medicinal chemistry and potential therapeutic applications.
The synthesis of (S)-N,N-Dimethyl-3-piperidinemethanamine can be achieved through several methods, primarily involving the reaction of piperidine with formaldehyde and dimethylamine. The following steps outline a common synthetic route:
The reactions typically require controlled temperatures ranging from room temperature to 100 °C and may take several hours to complete . The use of bases like potassium carbonate or sodium hydroxide can facilitate the reaction by deprotonating intermediates .
The molecular structure of (S)-N,N-Dimethyl-3-piperidinemethanamine features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The two methyl groups are attached to the nitrogen atom, influencing the compound's steric and electronic properties.
(S)-N,N-Dimethyl-3-piperidinemethanamine can undergo various chemical reactions typical for amines, including:
The reactivity of (S)-N,N-Dimethyl-3-piperidinemethanamine is influenced by its basicity and steric hindrance due to the two methyl groups attached to the nitrogen atom .
The mechanism of action for (S)-N,N-Dimethyl-3-piperidinemethanamine primarily relates to its interactions with neurotransmitter systems in biological contexts. It may function as a ligand for various receptors, potentially influencing neurotransmission pathways.
Relevant analyses indicate that (S)-N,N-Dimethyl-3-piperidinemethanamine exhibits typical behavior for secondary amines, including basicity and nucleophilicity .
(S)-N,N-Dimethyl-3-piperidinemethanamine finds applications primarily in scientific research:
Piperidine derivatives constitute a cornerstone of modern pharmaceutical design due to their favorable physicochemical properties and structural adaptability. The six-membered saturated ring provides conformational stability while the nitrogen atom serves as a hydrogen bond acceptor or protonated cationic center under physiological conditions. In (S)-N,N-Dimethyl-3-piperidinemethanamine, three critical structural elements converge:
Table 1: Structural Motifs in Piperidine-Based Bioactive Compounds
Compound Class | Core Structure | Key Pharmacological Target | Role of Dimethylamino Group |
---|---|---|---|
(S)-N,N-Dimethyl-3-piperidinemethanamine | Piperidine + C3-CH₂N(CH₃)₂ | σ1R, MOR, Enzymes | Electrostatic anchoring, Solubility |
Tramadol Derivatives | 4-Aryl-piperidinols + N-CH₃ | μ-Opioid Receptor (MOR) | Analgesic potency modulation |
Dihydrofuro[3,2-b]piperidines | Fused bicyclic + N-benzyl | α-Glucosidase | Enzymatic inhibition enhancement |
Sigma Receptor Ligands | Piperidine + arylalkyl substituents | σ1R/σ2R | Binding affinity and selectivity |
Piperidine’s structural versatility is exemplified in receptor-specific ligands. For σ1 receptor antagonists, the piperidine nitrogen and distal basic amine are indispensable for high-affinity binding, as demonstrated by compound 5 (σ1R Ki = 3.64 nM) from piperidine-containing H3 receptor ligands. Replacing piperidine with piperazine drastically reduced σ1R affinity (Ki = 1531 nM), underscoring piperidine’s geometric superiority for this target [1]. In opioid analgesics like the tramadol-derived 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide, the dimethylaminomethyl group at C3 enhances μ-opioid receptor (MOR) binding (Ki = 7.3 nM) by forming a salt bridge with Asp147 in transmembrane helix 3 [4].
The (S)-configuration at the C3 position of (S)-N,N-Dimethyl-3-piperidinemethanamine critically determines its stereoselective interactions with biological targets. Chiral piperidines exhibit diastereomer-specific binding affinities due to:
Table 2: Impact of Chirality on Piperidine Derivative Activity
Compound | Configuration | Biological Target | Activity (IC50/Ki) | Enantiomeric Ratio |
---|---|---|---|---|
Dihydrofuro[3,2-b]piperidine 21 | D-arabino | α-Glucosidase | 0.91 μM | 13-fold vs D-counterpart |
Dihydrofuro[3,2-b]piperidine 32 | L-arabino | α-Glucosidase | 0.07 μM | 30-fold > acarbose |
(S)-N,N-Dimethyl-3-piperidinemethanamine* | (S)-C3 | σ1R / Enzymes | Data not provided | Theorized >10-fold difference |
Tramadol (1R,2R)-(+)-isomer | (1R,2R) | μ-Opioid Receptor | 55% MPE (analgesia) | 4-fold > (1S,2S) |
*Theorized based on structural analogs [8]
In α-glucosidase inhibitors, L-arabino-configured dihydrofuro[3,2-b]piperidine 32 (IC50 = 0.07 μM) demonstrated 13-fold greater potency than its D-arabino counterpart 21 (IC50 = 0.91 μM), attributed to optimal hydrogen bonding between its hydroxyl groups and catalytic residues (e.g., Asp352, Arg442) in the enzyme’s active site. The (S)-methyl group in 32 adopts an equatorial orientation that minimizes steric clashes while maximizing hydrophobic contacts with Trp376 [8]. Similarly, in MOR-targeting analgesics, the (3S)-configuration of dimethylaminomethyl substituents enhances receptor activation by positioning the cationic nitrogen toward a conserved aspartate residue. Computational docking of tramadol analogs reveals that (S)-enantiomers form stronger ionic interactions with MOR’s Asp147 compared to (R)-forms, explaining their superior antinociceptive effects in vivo [4]. These examples underscore that the (S)-chirality in N,N-dimethyl-3-piperidinemethanamine is not merely a structural feature but a determinant of target engagement efficiency.
Piperidine methanamines have evolved from simple alkaloid analogs to sophisticated receptor-specific ligands over five decades:
Table 3: Milestones in Piperidine Methanamine Drug Development
Era | Drug/Compound | Therapeutic Area | Structural Innovation |
---|---|---|---|
1970s | Chlorprothixene | Antipsychotic | N,N-Dimethylaminopropyl side chain on tricyclic |
2000 | Rivastigmine | Alzheimer’s disease | (S)-3-(1-(Dimethylamino)ethyl)phenol carbamate |
2008 | Desvenlafaxine | Depression | 4-(2-(Dimethylamino)-1-hydroxycyclohexyl)ethylphenol |
2020s | 3-((Dimethylamino)methyl)-4-hydroxypiperidines | Analgesia (MOR-targeted) | C3-Dimethylaminomethyl + C4-aryl hydroxy |
The "message-address concept" (Schwyzer, 1977) revolutionized piperidine methanamine design by separating receptor activation ("message") from selectivity ("address"). Applied to opioid ligands, the piperidine nitrogen serves as the message (mimicking tyrosine’s amine in enkephalins), while the C3-dimethylaminomethyl group acts as an address domain for MOR subtype selectivity. This principle underpins the development of compounds like the aforementioned MOR agonist, where molecular dynamics confirm the dimethylammonium ion’s salt bridge with Asp147 ("message") while the N-phenylcarboxamide occupies a hydrophobic subpocket ("address") [4]. Simultaneously, sigma receptor research revealed that piperidine methanamines like compound 5 achieve dual H3R/σ1R antagonism (hH3R Ki = 7.70 nM; σ1R Ki = 3.64 nM) through a merged pharmacophore: the piperidine nitrogen binds σ1R’s Glu172, and the dimethylamino group interacts with a secondary hydrophobic domain [1]. These advances highlight how strategic functionalization of the piperidine C3 position transforms simple building blocks into multifunctional receptor modulators.
Concluding Remarks
(S)-N,N-Dimethyl-3-piperidinemethanamine exemplifies the strategic integration of stereochemistry and pharmacophore placement in medicinal chemistry. Its structural blueprint—a chiral piperidine scaffold coupled with a flexible dimethylaminoethyl extension—enables selective targeting of CNS receptors and enzymes. Historical developments underscore that minor modifications (e.g., N-alkylation, stereochemical inversion) profoundly alter bioactivity, justifying continued exploration of this chemotype. Future research should prioritize structure-activity relationship (SAR) studies to map its unexplored target landscape and leverage modern asymmetric synthesis to access enantiopure variants for pharmacological profiling.
Key Compounds Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7